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Compound of Interest

Compound Name: Ametoctradin

Cat. No.: B1667028

Abstract: This technical guide provides a comprehensive overview of the toxicology and safety
profile of Ametoctradin (CAS No. 865318-97-4), a triazolopyrimidine fungicide. It is intended
for researchers, scientists, and professionals involved in drug development and agricultural
science. This document summarizes key toxicological data, outlines experimental protocols for
safety assessment, and provides essential handling guidelines for laboratory personnel. The
information presented is compiled from international regulatory assessments and safety data
sheets, indicating that Ametoctradin possesses a low order of toxicity across a wide range of
endpoints.

Introduction

Ametoctradin is a fungicide belonging to the triazolopyrimidine chemical class.[1] It is primarily
used to control Oomycete pathogens, such as downy mildews and Phytophthora species, in a
variety of crops.[1][2][3] Its unique mode of action makes it an important tool in disease
management. For research personnel, understanding its toxicological profile is crucial for
ensuring safe handling and mitigating potential exposure risks in a laboratory setting. This
guide synthesizes the available data on its mechanism of action, toxicokinetics, and potential
health effects.

Mechanism of Action

Ametoctradin functions as a potent and specific inhibitor of the mitochondrial respiratory chain
in Oomycete fungi.[3][4][5][6] It targets Complex Il (the cytochrome bcl complex), binding to it
and disrupting the electron transport chain.[3][4][5][6] This inhibition effectively halts the
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production of adenosine triphosphate (ATP), depriving the fungal cells of their primary energy

source and leading to the cessation of critical life processes like zoospore formation, release,
and motility.[3][4][5][6]
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Caption: Ametoctradin inhibits Complex Il of the mitochondrial electron transport chain.

Toxicokinetics: ADME Profile

Toxicokinetic studies, primarily in rats, demonstrate that Ametoctradin is rapidly but
moderately absorbed, extensively metabolized, and efficiently eliminated from the body with no
evidence of accumulation.

o Absorption: Following oral administration, Ametoctradin shows limited and saturable
absorption.[6] Bioavailability is dose-dependent, calculated to be approximately 40% at a low
dose (50 mg/kg bw) and 20% at a high dose (500 mg/kg bw).[4][6] Dermal absorption is
poor, measured at less than 6.5%.

 Distribution: The compound is widely distributed in tissues, with the highest concentrations
found in the liver and kidneys.[5]
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» Metabolism: Ametoctradin is extensively metabolized. The primary metabolic pathway
involves the terminal oxidation of the octyl side-chain, followed by subsequent degradation
and conjugation with either taurine or glucuronic acid.[4][5]

o Excretion: Elimination is rapid, with 91-110% of the administered dose recovered within 168
hours.[4][5][6] The main route of elimination is via the feces.[4][5][6]
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Caption: Primary metabolic pathway of Ametoctradin in rats.

Summary of Toxicological Data

Ametoctradin has been extensively tested and demonstrates a very low toxicity profile across
all routes of exposure and endpoints, including acute, sub-chronic, and chronic studies.[4][5][6]
Regulatory agencies have concluded that it is not genotoxic, carcinogenic, neurotoxic,
Immunotoxic, or a reproductive or developmental toxicant.[4][5][7]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of
Ametoctradin.

Table 1: Acute Toxicity of Ametoctradin

Endpoint Species Value Classification Reference(s)

>2,000 mglkg

Oral LDso Rat b Low Toxicity [4]1[8]
w

Dermal LDso Rat >2,000 mg/kg bw  Low Toxicity [41[8]
Inhalation LCso o

Rat >5.5 mg/L Low Toxicity [41[8]
(4-hr)
Skin Irritation Rabbit Non-irritant - [4]
Eye Irritation Rabbit Non-irritant - [4]

| Skin Sensitization | Guinea Pig, Mouse | Not a sensitizer | - |[4] |

Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect Levels - NOAELS)
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Study Duration /

Species NOAEL Reference(s)
Type
1099 mg/kg bw/da
18-Month . e J
. . Mouse (highest dose [4]
Carcinogenicity
tested)
2-Year Rat ~1000 mg/kg bw/day
a
Carcinogenicity (limit dose)
848 mg/kg bw/da
1-Year Oral Dog ] 9 Y
(highest dose tested)
2-Generation 1000 mg/kg bw/day
Rat

Reproduction

(limit dose)

| Developmental Toxicity | Rat, Rabbit | 1000 mg/kg bw/day (limit dose) | |

Table 3: Genotoxicity Profile

Assay Type Test System Result Reference(s)
Bacterial Reverse S. typhimurium, E. .

) . Negative [4]
Mutation (Ames) coli
In vitro Chromosome ]

] Human Lymphocytes Negative
Aberration
In vitro Gene Mutation =~ Mammalian Cells Negative
In vivo Micronucleus Mouse, Rat Bone )

Negative

Test Marrow

| In vivo Unscheduled DNA Synthesis | Rat Liver | Negative | |

Conclusion on Genotoxicity and Carcinogenicity: A comprehensive battery of tests has shown

no evidence of genotoxicity.[4][5] Long-term studies in both mice and rats found no increase in

tumor incidence.[4][5][6] Consequently, Ametoctradin is classified as "Not likely to be

Carcinogenic to Humans".[1][2][7][10]

© 2025 BenchChem. All rights reserved.

5/11 Tech Support


https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Ametoctradin.pdf
https://www.apvma.gov.au/sites/default/files/publication/74511-acceptable_daily_intakes_adi_for_agricultural_and_veterinary_chemicals_-_june_2021.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Ametoctradin.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Ametoctradin.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/51
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Ametoctradin.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/51
https://www.fao.org/fileadmin/user_upload/IPM_Pesticide/JMPR/Reports/2012/AMETOCTRADIN__253_.pdf
https://www.benchchem.com/product/b1667028?utm_src=pdf-body
https://downloads.regulations.gov/EPA-HQ-OPP-2016-0518-0005/content.pdf
https://www.mda.state.mn.us/sites/default/files/inline-files/nair-ametoctradin.pdf
https://www.federalregister.gov/documents/2012/05/09/2012-10950/ametoctradin-pesticide-tolerances
https://downloads.regulations.gov/EPA-HQ-OPP-2016-0518-0004/content.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Human Health Risk Assessment

Due to its exceptionally low toxicity, no significant toxic effects were observed in any study up
to the limit dose of approximately 1000 mg/kg bw/day.[4][7][10] This has led to the following
conclusions by regulatory bodies:

o Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR)
concluded it was not necessary to establish an ADI.[4][5] Australian authorities, using a
conservative approach, established an ADI of 10 mg/kg bw/day based on a NOAEL of 1000
mg/kg bw/day and a 100-fold safety factor.[9]

o Acute Reference Dose (ARfD): An ARfD was not established, as Ametoctradin is
considered unlikely to pose an acute hazard to humans from a single exposure.

Table 4: Human Health Reference Values

L Recommended .
Value Organization Basis Reference(s)
Level
Low toxicity
profile; no
ADI JMPR Not necessary  adverse [4]1[5]
effects near

limit dose.

NOAEL of 1000
APVMA mg/kg bw/day
ADI ] 10 mg/kg bw/day } [9]
(Australia) with a 100x

safety factor.

| ARfD | IMPR / APVMA | Not necessary | Unlikely to present an acute hazard. | |
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Caption: Derivation of the Acceptable Daily Intake (ADI) from a NOAEL.

Key Experimental Protocols

The toxicological profile of Ametoctradin was established using standardized test guidelines,
such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

e Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent
Escherichia coli are exposed to the test substance in the presence and absence of a
metabolic activation system (S9 mix from rat liver).
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o Methodology:

o Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA)
to detect different types of mutations.

o Exposure: The test substance is mixed with the bacterial culture and either molten top
agar (plate incorporation method) or a liquid medium (pre-incubation method).

o Metabolic Activation: Parallel tests are run with and without S9 mix to assess the
mutagenicity of both the parent compound and its metabolites.

o Incubation: Plates are incubated for 48-72 hours at 37°C.

o Scoring: The number of revertant colonies (colonies that have regained the ability to grow
in a histidine/tryptophan-free medium) is counted.

o Evaluation: A substance is considered mutagenic if it causes a dose-related, reproducible
increase in the number of revertant colonies compared to the solvent control. For
Ametoctradin, no such increase was observed.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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